molecular formula C12H22O4 B8270453 [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate CAS No. 26315-61-7

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate

Cat. No.: B8270453
CAS No.: 26315-61-7
M. Wt: 230.30 g/mol
InChI Key: VUSFWFWBNKEYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl and a propan-2-yl group, along with an oxoacetate group and a hydrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the methyl and propan-2-yl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.

    Addition of the oxoacetate group: This step involves the esterification of the cyclohexyl ring with oxoacetic acid under acidic conditions.

    Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxoacetate group to a hydroxyl group, forming an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoacetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate exerts its effects involves interactions with specific molecular targets. The oxoacetate group can interact with enzymes, inhibiting their activity and leading to various biological effects. The compound may also modulate signaling pathways, affecting cellular processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate can be compared with similar compounds such as:

    [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate: Lacks the oxo group, leading to different reactivity and biological activity.

    [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxyacetate: Contains a hydroxyl group instead of an oxo group, affecting its chemical properties and interactions.

    [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate: Without the hydrate, it has different solubility and stability characteristics.

Properties

CAS No.

26315-61-7

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-oxoacetate;hydrate

InChI

InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2

InChI Key

VUSFWFWBNKEYQY-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=O)C(C)C.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.